molecular formula C13H13ClN2O3S B15281253 4-chloro-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide

4-chloro-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide

Cat. No.: B15281253
M. Wt: 312.77 g/mol
InChI Key: SJKAXSIQZDMWCA-UHFFFAOYSA-N
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Description

4-chloro-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound with a complex structure that includes a chloro group, a methoxy group, and a pyridinyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-chloro-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13ClN2O3S

Molecular Weight

312.77 g/mol

IUPAC Name

4-chloro-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H13ClN2O3S/c1-9-5-6-15-13(7-9)16-20(17,18)12-4-3-10(14)8-11(12)19-2/h3-8H,1-2H3,(H,15,16)

InChI Key

SJKAXSIQZDMWCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)OC

Origin of Product

United States

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